molecular formula C4H2ClHgNO3 B14634272 Chloro(5-nitrofuran-2-yl)mercury CAS No. 55100-32-8

Chloro(5-nitrofuran-2-yl)mercury

Cat. No.: B14634272
CAS No.: 55100-32-8
M. Wt: 348.11 g/mol
InChI Key: BOAWOGHSHWQDAJ-UHFFFAOYSA-M
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Description

Chloro(5-nitrofuran-2-yl)mercury is a chemical compound that features a mercury atom bonded to a chloro group and a 5-nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloro(5-nitrofuran-2-yl)mercury typically involves the reaction of 5-nitrofuran-2-yl derivatives with mercuric chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent mercury introduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Chloro(5-nitrofuran-2-yl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of chloro(5-nitrofuran-2-yl)mercury involves the interaction of the nitrofuran moiety with biological targets. The compound is activated by nitroreductases, leading to the formation of reactive intermediates that can cause DNA lesions, oxidative stress, and inhibition of RNA and protein biosynthesis . These effects contribute to its antimicrobial properties.

Properties

CAS No.

55100-32-8

Molecular Formula

C4H2ClHgNO3

Molecular Weight

348.11 g/mol

IUPAC Name

chloro-(5-nitrofuran-2-yl)mercury

InChI

InChI=1S/C4H2NO3.ClH.Hg/c6-5(7)4-2-1-3-8-4;;/h1-2H;1H;/q;;+1/p-1

InChI Key

BOAWOGHSHWQDAJ-UHFFFAOYSA-M

Canonical SMILES

C1=C(OC(=C1)[Hg]Cl)[N+](=O)[O-]

Origin of Product

United States

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